molecular formula C12H7FN4O2 B11856718 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole CAS No. 1356087-86-9

3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole

Cat. No.: B11856718
CAS No.: 1356087-86-9
M. Wt: 258.21 g/mol
InChI Key: OXIICOCQXJFDKC-UHFFFAOYSA-N
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Description

3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a fluoropyridine and a nitroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole typically involves multi-step reactions. One common method includes the initial formation of the fluoropyridine ring, followed by nitration and subsequent cyclization to form the indazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the fluorine atom can result in various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes such as oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-chloropyridin-2-yl)-5-nitro-1H-indazole
  • 3-(6-bromopyridin-2-yl)-5-nitro-1H-indazole
  • 3-(6-methylpyridin-2-yl)-5-nitro-1H-indazole

Uniqueness

3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications .

Properties

CAS No.

1356087-86-9

Molecular Formula

C12H7FN4O2

Molecular Weight

258.21 g/mol

IUPAC Name

3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole

InChI

InChI=1S/C12H7FN4O2/c13-11-3-1-2-10(14-11)12-8-6-7(17(18)19)4-5-9(8)15-16-12/h1-6H,(H,15,16)

InChI Key

OXIICOCQXJFDKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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